

Technical Support Center: Mohr's Salt (Ferrous Ammonium Sulfate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azanium;hexahydrate

Cat. No.: B12564175

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This technical support center provides guidance on the proper storage and handling of Mohr's salt ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$) to ensure its purity for research, analytical, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is Mohr's salt and why is it preferred over other iron(II) salts?

A1: Mohr's salt, or ferrous ammonium sulfate, is a double salt of ferrous sulfate and ammonium sulfate with the chemical formula $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^{[1][2]} It is a light green or bluish-green crystalline solid.^[3] In analytical chemistry, it is highly valued as a source of ferrous ions (Fe^{2+}) because its crystalline structure provides excellent stability and resistance to atmospheric oxidation, unlike ferrous sulfate which oxidizes more readily.^{[1][3][4]} This stability ensures a longer shelf life and makes it a reliable primary standard in redox titrations.^[4]

Q2: What are the common impurities found in Mohr's salt?

A2: Common impurities can originate from the manufacturing process and raw materials.^[5] These often include other metal ions such as manganese, magnesium, nickel, lead, and zinc, which can form isomorphous salts.^{[1][2][3][5]} The most critical impurity from a functional perspective is ferric iron (Fe^{3+}), which forms when the ferrous iron (Fe^{2+}) is oxidized.^[5] High-purity grades will have minimal levels of ferric iron ($\leq 0.01\%$) and insoluble matter ($\leq 0.01\%$).^[5]

Q3: What is the expected shelf life of Mohr's salt?

A3: When stored under optimal conditions, Mohr's salt has a long shelf life of approximately 60 months.[5]

Q4: What are the key safety precautions when handling Mohr's salt?

A4: Mohr's salt can cause skin and eye irritation.[5][6] It is mandatory to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing when handling the substance.[6][7] Work should be conducted in a well-ventilated area to avoid inhaling dust.[6] Always wash hands thoroughly after handling.[7]

Troubleshooting Guide

Q1: My Mohr's salt has turned yellow/brown. Can I still use it?

A1: A color change from the typical bluish-green to a yellow or brown hue indicates that the ferrous (Fe^{2+}) ions have oxidized to ferric (Fe^{3+}) ions.[3][8] This compromises the purity and reducing power of the salt. For quantitative applications, such as preparing a standard solution for titration, this oxidized salt should be discarded as it will lead to inaccurate results.[9]

Q2: The pH of my Mohr's salt solution is not in the expected range. What could be the cause?

A2: A solution of Mohr's salt in water is naturally slightly acidic due to the hydrolysis of the $[Fe(H_2O)_6]^{2+}$ aqua complex and the presence of the ammonium cation.[1][3][10] The pH of a 5% solution is typically between 3 and 5.[5] If the pH is higher (more basic), it can accelerate the oxidation of Fe^{2+} to Fe^{3+} .[3][11] To prevent this and the hydrolysis of ferrous sulfate, a small amount of dilute sulfuric acid is typically added when preparing aqueous solutions.[3][4][11]

Q3: My titration results using a Mohr's salt standard are inconsistent. What are the potential storage and handling issues?

A3: Inconsistent titration results can stem from several issues related to the purity of your Mohr's salt standard:

- Oxidation: The primary cause is the oxidation of Fe^{2+} to Fe^{3+} due to improper storage in a non-airtight container or exposure to light.[12]

- Contamination: The salt may have been contaminated with oxidizing agents or alkaline substances.[5]
- Incorrect Solution Preparation: Failing to add dilute sulfuric acid during the preparation of the standard solution can lead to hydrolysis and oxidation, reducing the concentration of Fe^{2+} ions available for titration.[9][13]

Data Presentation

Table 1: Summary of Storage and Handling Parameters for Mohr's Salt

Parameter	Recommendation	Rationale
Temperature	Store between +15°C and +25°C.[12]	Prevents thermal decomposition and loss of hydration water.[7]
Atmosphere	Store in a dry, air-tight container.[5]	Minimizes oxidation of Fe^{2+} to Fe^{3+} and prevents deliquescence.
Light Exposure	Store in a dark or amber glass bottle.[5]	The salt is light-sensitive; darkness prevents photo-oxidation.[12]
Container Type	Use wide-mouth, well-sealed amber glass bottles or fiber drums.[5]	Ensures protection from air, moisture, and light.
Incompatible Materials	Store away from alkalis and strong oxidizing agents.[5]	Alkalies promote oxidation; oxidizing agents will directly degrade the salt.
Personal Protective Equipment	Wear gloves, safety goggles, and protective clothing.[6]	Prevents skin and eye irritation.[5][6]

Experimental Protocols

Experiment: Purity Analysis of Mohr's Salt via Redox Titration with Potassium Permanganate (KMnO_4)

This protocol determines the percentage purity of a Mohr's salt sample by titrating it against a standardized potassium permanganate solution.

Materials:

- Mohr's salt sample
- Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution
- Dilute Sulfuric Acid (H₂SO₄), ~2 M
- Distilled water
- Analytical balance, 250 mL volumetric flask, burette, pipette, conical flasks

Procedure:

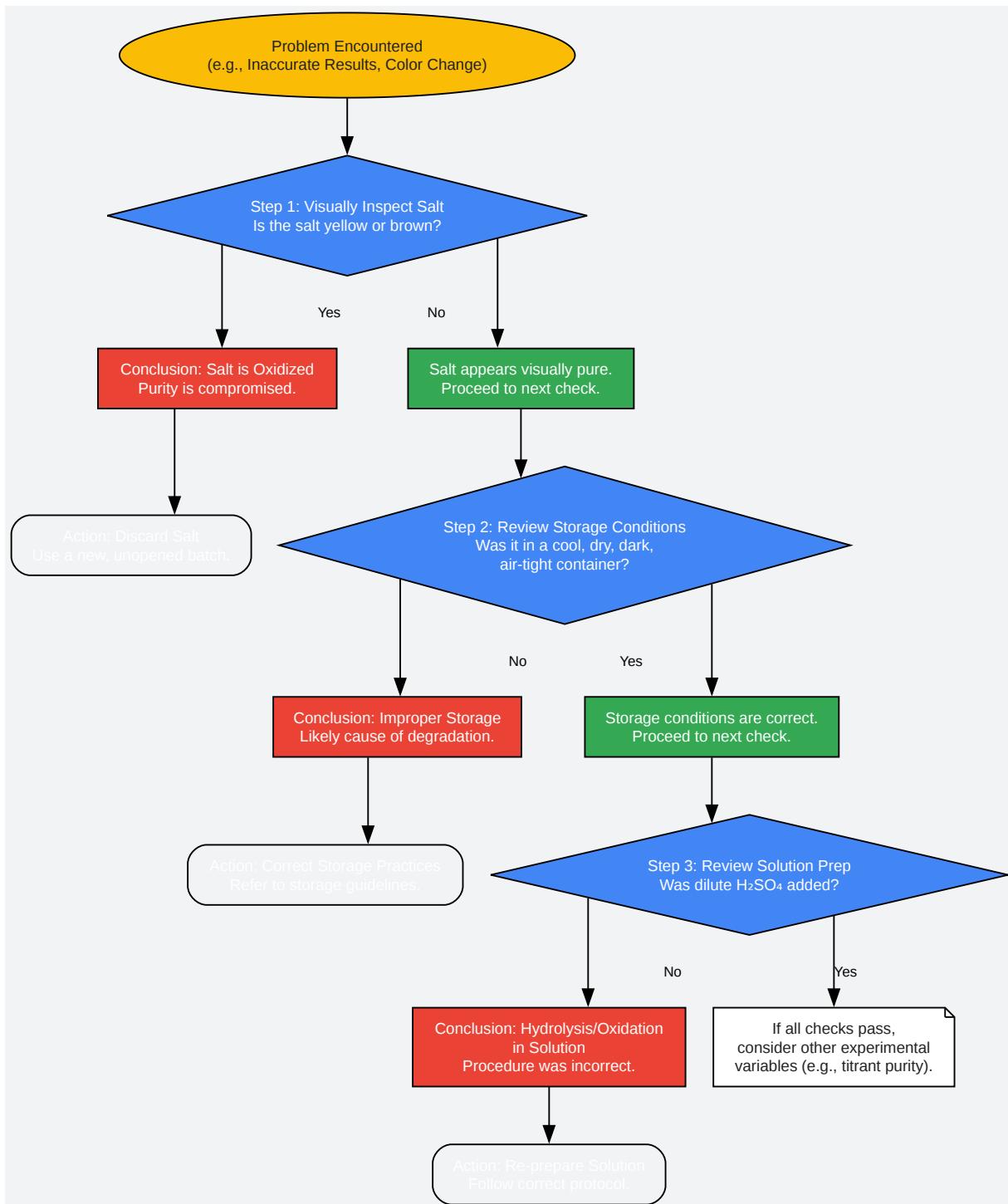
- Preparation of Mohr's Salt Solution:
 - Accurately weigh approximately 4.9 g of the Mohr's salt sample.[14][15]
 - Transfer the weighed salt into a clean 250 mL volumetric flask.
 - Add approximately 20 mL of dilute sulfuric acid to prevent hydrolysis and oxidation of the ferrous ions.[9][14]
 - Add distilled water to dissolve the salt, then make up the volume to the 250 mL mark. Mix thoroughly to ensure a homogenous solution.
- Titration:
 - Rinse and fill a burette with the standardized KMnO₄ solution. Record the initial burette reading.[14]
 - Pipette 25 mL of the prepared Mohr's salt solution into a clean conical flask.
 - Add one test tube (~20 mL) of dilute sulfuric acid to the conical flask to ensure an acidic medium for the reaction.[14]

- Titrate the Mohr's salt solution with the KMnO₄ solution from the burette. Add the KMnO₄ dropwise while constantly swirling the flask.
- The endpoint is reached when a single drop of KMnO₄ solution imparts a permanent pale pink color to the solution.[14][15]
- Record the final burette reading.
- Repeat the titration at least three times to obtain concordant readings.[14]

Calculations: The reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

- Calculate the volume of KMnO₄ used (V₁).
- Use the titration formula: $M_1 V_1 / n_1 = M_2 V_2 / n_2$
 - M₁ = Molarity of KMnO₄ solution
 - V₁ = Volume of KMnO₄ used
 - n₁ = Stoichiometric coefficient of KMnO₄ (1)
 - M₂ = Molarity of Mohr's salt solution (to be determined)
 - V₂ = Volume of Mohr's salt solution used (25 mL)
 - n₂ = Stoichiometric coefficient of Fe²⁺ (5)
- Calculate the molarity of the Mohr's salt solution (M₂).
- From this molarity, calculate the mass of pure Mohr's salt in the 250 mL solution (Mass = M₂ × Molar Mass × 0.25 L). The molar mass of Mohr's salt is 392.14 g/mol .[3][5]
- Calculate the percentage purity: (Calculated Mass / Initial Weighed Mass) × 100%.

Mandatory Visualization

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Caption: Troubleshooting workflow for assessing the purity of Mohr's salt.

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- To cite this document: BenchChem. [Technical Support Center: Mohr's Salt (Ferrous Ammonium Sulfate)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12564175#storage-and-handling-of-mohr-s-salt-to-maintain-purity>

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